molecular formula C14H17N3O2S2 B6421956 Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- CAS No. 315710-79-3

Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)-

Cat. No.: B6421956
CAS No.: 315710-79-3
M. Wt: 323.4 g/mol
InChI Key: VJCJBMMSTUZYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- features a thieno[2,3-d]pyrimidine core substituted with dimethyl groups at the 5- and 6-positions, a thioether (-S-) linkage at the 4-position, and a morpholinyl group attached to the ethanone moiety. This structure is characteristic of kinase inhibitors, where the thienopyrimidine scaffold acts as a ATP-binding site competitor, while the morpholinyl group enhances solubility and bioavailability .

Key structural attributes include:

  • Thieno[2,3-d]pyrimidine core: Provides planar aromaticity for π-π stacking interactions.
  • Thioether linkage: Enhances metabolic stability compared to ethers or amines.
  • 4-Morpholinyl group: Aids in solubility and modulates electronic properties.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-9-10(2)21-14-12(9)13(15-8-16-14)20-7-11(18)17-3-5-19-6-4-17/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCJBMMSTUZYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144171
Record name 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57255607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315710-79-3
Record name 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315710-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival . This inhibition disrupts bacterial protein synthesis, leading to cell death. The compound’s unique structure allows it to bind effectively to the enzyme’s active site, making it a potent inhibitor.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituents Key Functional Groups Synthetic Route Notable Properties
Target Compound Thieno[2,3-d]pyrimidine 5,6-dimethyl; 4-thioether; 1-morpholinyl-ethanone Thioether, morpholine Likely via Suzuki coupling or thiol alkylation (e.g., ) High lipophilicity (dimethyl groups), moderate solubility (morpholine)
1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (9) Thieno[2,3-d]pyrimidine 4-ether linkage; 5-(4-methylphenyl); ethanone Ether, methylphenyl Nucleophilic substitution (e.g., ) Reduced metabolic stability (ether vs. thioether), lower lipophilicity
5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (3) Oxadiazole-thione Pyrimidin-2-ylthio; methyl-thio linkage Oxadiazole, thione Reflux with CS₂/KOH () High polarity (oxadiazole), potential for hydrogen bonding
2-chloro-6-(4-methanesulfonyl-piperidin-1-ylmethyl)-4-morpholinyl-thienopyrimidine (94) Thieno[2,3-d]pyrimidine 6-piperidinylmethyl; 4-morpholinyl; 2-chloro Chloro, sulfonamide-piperidine Suzuki coupling () Enhanced solubility (sulfonamide), bulky substituent may limit membrane permeability

Key Comparative Insights

Core Heterocycle Modifications
  • Thienopyrimidine vs. Oxadiazole (): The target’s thienopyrimidine core offers greater rigidity and aromaticity compared to oxadiazole derivatives, which may enhance target binding affinity but reduce solubility .
  • Substituent Position : Analogs like 94 () substitute the 6-position with a methanesulfonyl-piperidinyl group, introducing bulk and polarity. In contrast, the target’s 5,6-dimethyl groups prioritize lipophilicity, suggesting divergent therapeutic applications (e.g., CNS vs. peripheral targets) .
Linkage and Functional Groups
  • Thioether vs. Ether () : The thioether in the target compound improves resistance to oxidative metabolism compared to the ether-linked analog 9 , which may translate to a longer half-life in vivo .
  • Morpholinyl Group : Present in both the target and 94 , this group enhances solubility but may reduce blood-brain barrier penetration compared to more lipophilic substituents (e.g., methylphenyl in 9 ) .

Biological Activity

Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- (CAS: 315677-52-2) is a compound of interest due to its potential biological activities. It belongs to a class of pyrimidine derivatives known for various pharmacological effects, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC20H16N2OS2
Molar Mass364.48 g/mol
Density1.35 g/cm³ (predicted)
Boiling Point586.4 °C (predicted)
pKa0.99 (predicted)

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Inhibition of COX Enzymes :
    • A study demonstrated that certain pyrimidine derivatives inhibited COX-1 and COX-2 enzymes, leading to reduced production of prostaglandin E2 (PGE2). The half-maximal inhibitory concentration (IC50) values for selected compounds were reported as follows:
    CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
    3a19.45 ± 0.0742.1 ± 0.30
    3b26.04 ± 0.3631.4 ± 0.12
    4b28.39 ± 0.0334.4 ± 0.10
    4d-23.8 ± 0.20
    These findings suggest that Ethanone derivatives may have comparable or superior anti-inflammatory activities compared to established drugs like diclofenac and celecoxib .

Anticancer Properties

Pyrimidine derivatives have also shown promise in anticancer research:

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.
  • Case Studies : In vitro studies have indicated that certain derivatives can significantly reduce cell viability in cancer cell lines, demonstrating their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of Ethanone derivatives is closely related to their chemical structure:

  • Functional Groups : The presence of electron-withdrawing or electron-releasing groups can significantly influence the potency and selectivity toward specific targets.
  • Substituent Variations : Variations in the thieno[2,3-d]pyrimidine moiety affect the compound's interaction with biological targets, impacting its efficacy as an anti-inflammatory or anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.